

Development of a validated analytical method for CAS 52130-87-7

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Compound of Interest

Compound Name: 2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide

Cat. No.: B119197

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Application Note:

A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of CAS 52130-87-7 (Clonazepam Related Compound C)

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of CAS 52130-87-7, identified as Clonazepam Related Compound C.^{[1][2][3]} This compound is a known process impurity of the active pharmaceutical ingredient (API) Clonazepam.^[1] The development and validation of analytical methods for impurities are critical for ensuring the quality, safety, and efficacy of pharmaceutical products, as mandated by regulatory bodies. This method is designed to be specific, accurate, precise, and robust, aligning with the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2).^{[4][5][6][7][8]}

Chemical Information:

- CAS Number: 52130-87-7
- Systematic Name: **2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide**[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₁₅H₁₀BrClN₂O₄[\[2\]](#)[\[9\]](#)
- Molecular Weight: 397.61 g/mol [\[2\]](#)[\[9\]](#)

I. Analytical Method

A gradient RP-HPLC method with UV detection was developed for the quantification of CAS 52130-87-7.

Chromatographic Conditions:

Parameter	Value
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A	0.1% Phosphoric acid in Water
Mobile Phase B	Acetonitrile
Gradient	0-5 min: 40% B, 5-20 min: 40-70% B, 20-25 min: 70% B, 25.1-30 min: 40% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	254 nm
Injection Volume	10 µL
Run Time	30 minutes

II. Experimental Protocols

1. Standard and Sample Preparation:

- Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of CAS 52130-87-7 reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
- Working Standard Solutions: Prepare a series of working standard solutions for linearity and accuracy studies by diluting the stock solution with the diluent.
- Sample Solution (for impurity analysis in Clonazepam): Accurately weigh 50 mg of the Clonazepam API sample, transfer to a 50 mL volumetric flask, and dissolve and dilute to volume with the diluent. This results in a sample concentration of 1000 µg/mL.

2. Method Validation Protocol:

The analytical method was validated according to ICH Q2(R2) guidelines.[\[4\]](#)[\[5\]](#)

- Specificity: The specificity of the method was evaluated by analyzing a blank (diluent), a placebo solution (a mixture of all excipients without the API), a solution of Clonazepam API, and a solution of Clonazepam API spiked with CAS 52130-87-7. The retention times were monitored to ensure no interference from other components at the retention time of CAS 52130-87-7.
- Linearity: Linearity was assessed by analyzing six concentrations of CAS 52130-87-7 ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.2 µg/mL to 3.0 µg/mL). A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r^2) and y-intercept were determined.
- Accuracy: The accuracy of the method was determined by recovery studies. A known amount of CAS 52130-87-7 was spiked into the Clonazepam API sample at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery was calculated.
- Precision:
 - Repeatability (Intra-day precision): Assessed by performing six replicate injections of a standard solution of CAS 52130-87-7 at 100% of the target concentration on the same day. The relative standard deviation (%RSD) was calculated.

- Intermediate Precision (Inter-day precision): Determined by repeating the analysis on a different day with a different analyst and/or different equipment. The %RSD was calculated for the combined results.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the formulae:
 - $LOD = 3.3 * (\text{Standard Deviation of the Intercept} / \text{Slope})$
 - $LOQ = 10 * (\text{Standard Deviation of the Intercept} / \text{Slope})$
- Robustness: The robustness of the method was evaluated by intentionally varying chromatographic parameters such as flow rate (± 0.1 mL/min), column temperature ($\pm 2^\circ\text{C}$), and the pH of the mobile phase A (± 0.2 units). The effect on the system suitability parameters (e.g., retention time, peak asymmetry) was observed.

III. Data Presentation

Table 1: System Suitability Results

Parameter	Acceptance Criteria	Result
Tailing Factor	≤ 2.0	1.2
Theoretical Plates	≥ 2000	5800
%RSD of 6 injections	$\leq 2.0\%$	0.8%

Table 2: Linearity Data

Concentration ($\mu\text{g/mL}$)	Peak Area (mAU*s)
0.2	15.8
0.5	39.2
1.0	78.5
1.5	117.9
2.0	157.1
3.0	235.8
Correlation Coefficient (r^2)	≥ 0.999
Y-intercept	Report

Table 3: Accuracy (Recovery) Data

Spiked Level	Amount Spiked ($\mu\text{g/mL}$)	Amount Recovered ($\mu\text{g/mL}$)	% Recovery
50%	0.5	0.49	98.0%
100%	1.0	1.01	101.0%
150%	1.5	1.48	98.7%
Average Recovery	99.2%		

Table 4: Precision Data

Precision Type	n	Mean Peak Area	%RSD
Repeatability	6	78.6	0.9%
Intermediate Precision	12	78.9	1.2%

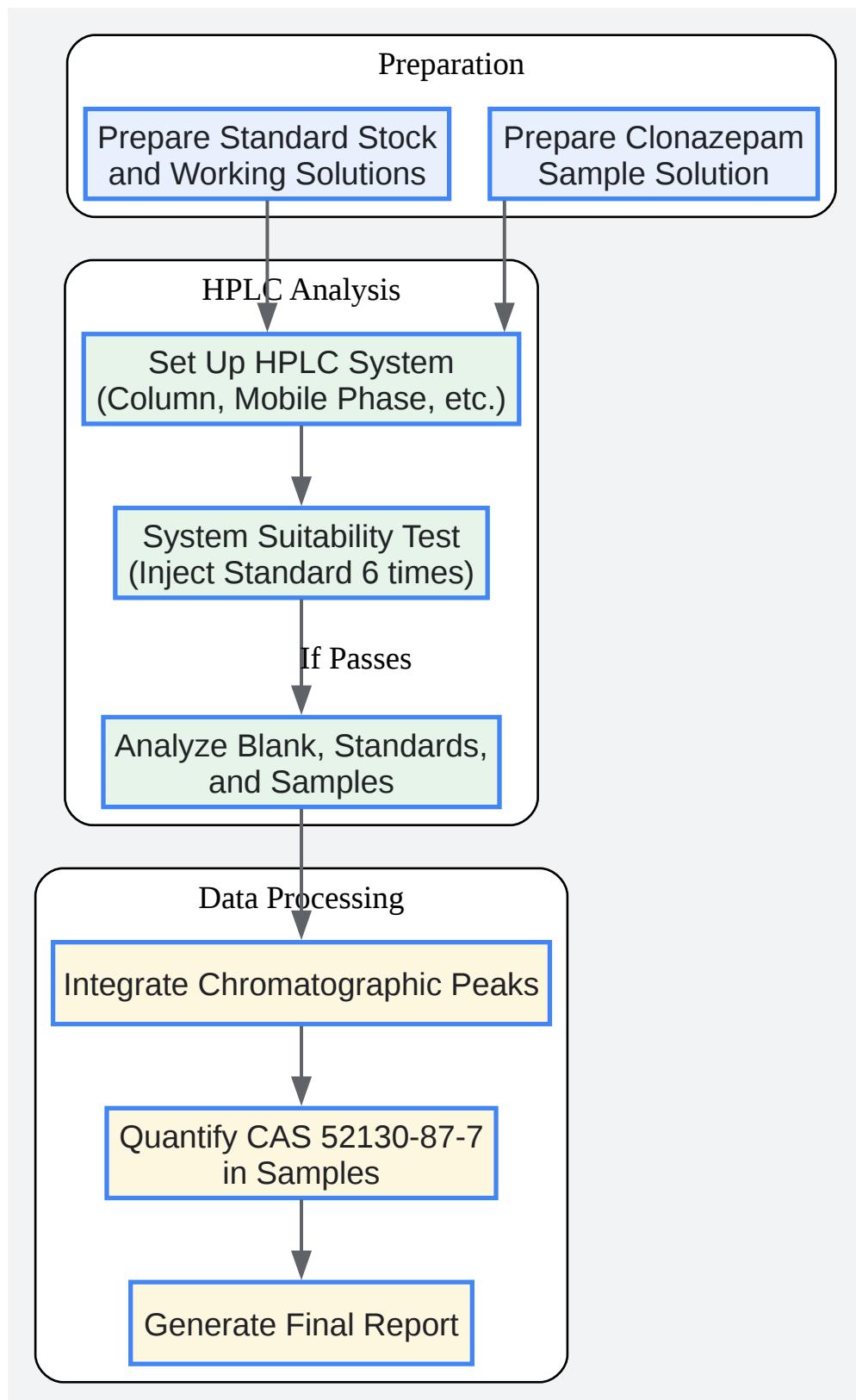
Table 5: LOD and LOQ

Parameter	Result ($\mu\text{g/mL}$)
LOD	0.06
LOQ	0.20

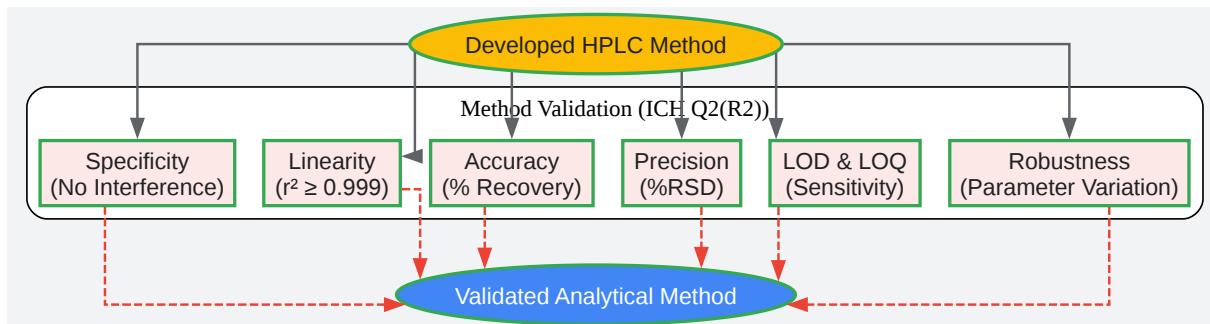
Table 6: Robustness Data

Parameter Varied	Retention Time (min)	Tailing Factor
Flow Rate (0.9 mL/min)	15.8	1.2
Flow Rate (1.1 mL/min)	13.9	1.3
Temperature (28°C)	15.1	1.2
Temperature (32°C)	14.5	1.2
pH of Mobile Phase A (2.8)	14.8	1.2
pH of Mobile Phase A (3.2)	14.6	1.3

IV. Visualizations

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Caption: Experimental workflow for the analysis of CAS 52130-87-7.



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Caption: Logical pathway for analytical method validation.

V. Conclusion

The developed RP-HPLC method for the quantification of CAS 52130-87-7 is specific, linear, accurate, precise, and robust for its intended purpose of impurity analysis in Clonazepam. The method validation results demonstrate that it is suitable for routine quality control analysis in a pharmaceutical setting.

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